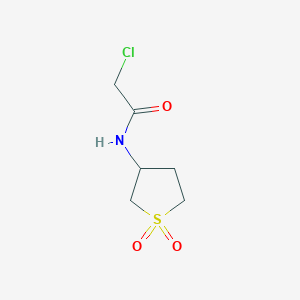

2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

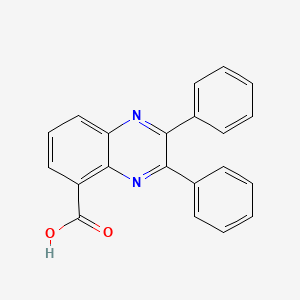

Übersicht

Beschreibung

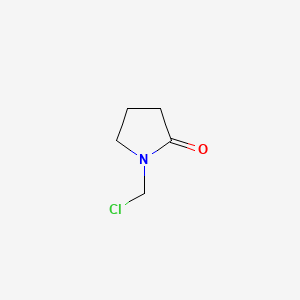

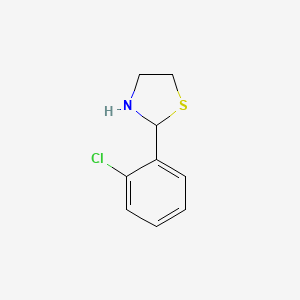

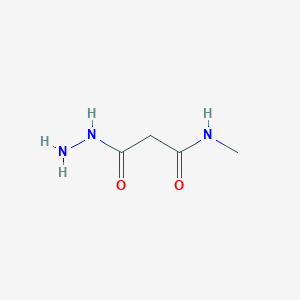

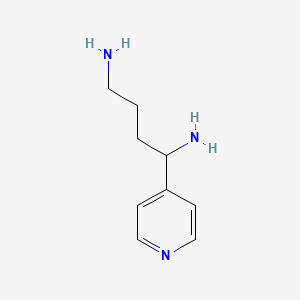

2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide is a chemical compound with the molecular formula C10H16ClNO3S. It has a molecular weight of 265.76 g/mol . The IUPAC name for this compound is 2-chloro-N-(cyclopropylmethyl)-N-(1,1-dioxothiolan-3-yl)acetamide .

Molecular Structure Analysis

The InChI representation of the molecule isInChI=1S/C10H16ClNO3S/c11-5-10(13)12(6-8-1-2-8)9-3-4-16(14,15)7-9/h8-9H,1-7H2 . This representation provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 62.8 Ų, indicating its polarity . It has a XLogP3-AA value of 0.7, which is a measure of its lipophilicity . The compound has 4 rotatable bonds .Wissenschaftliche Forschungsanwendungen

Environmental Health and Toxicology

Research into the environmental and health impacts of related compounds, especially those with chlorinated and brominated structures, has been extensive. Studies have focused on the toxicological and environmental implications of exposure to these compounds, providing insights into their behavior, bioaccumulation, and potential health risks. For instance, extensive monitoring following the industrial accident in Seveso, Italy, explored the long-term effects of dioxin exposure, uncovering associations with cardiovascular, respiratory diseases, and cancer incidences (Bertazzi et al., 1998). Such research highlights the importance of understanding the environmental persistence and health impacts of chemical compounds.

Analytical Chemistry and Environmental Monitoring

Analytical methods have been developed to detect and quantify the presence of hazardous compounds in environmental samples, contributing to the monitoring and management of chemical pollutants. Research on methodologies for analyzing contaminants like MCPD esters and glycidyl esters in food and biological samples illustrates the advancements in analytical chemistry for tracking potential toxins (Crews et al., 2013). These methods are essential for the ongoing assessment of chemical safety and environmental health.

Pharmacology and Therapeutic Research

The pharmacological properties of compounds, including their therapeutic potential and biochemical interactions, are a significant area of scientific inquiry. For example, N-acetylcysteine (NAC) and its derivatives have been studied for their antioxidant properties and potential in treating various disorders, showcasing the intersection of organic chemistry and medical applications (Samuni et al., 2013). Such research underlines the importance of chemical compounds in developing new treatments and understanding biological mechanisms.

Emerging Contaminants and Health Risks

The identification and assessment of emerging environmental contaminants, such as TDCPP, have underscored the need for continuous research into the sources, exposure pathways, and health effects of new chemical agents (Wang et al., 2020). This area of study is crucial for public health policy and environmental protection efforts.

Eigenschaften

IUPAC Name |

2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO3S/c7-3-6(9)8-5-1-2-12(10,11)4-5/h5H,1-4H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMYROJFXBFTDBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378188 |

Source

|

| Record name | 2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide | |

CAS RN |

5612-41-9 |

Source

|

| Record name | 2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B1350117.png)

![2-[(Diethylamino)methyl]cyclopentanone hydrochloride](/img/structure/B1350119.png)